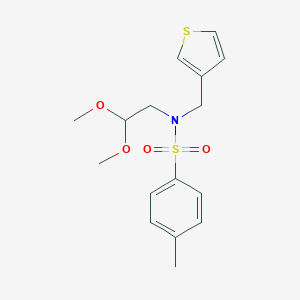

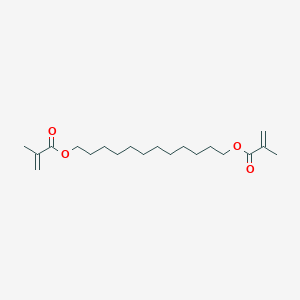

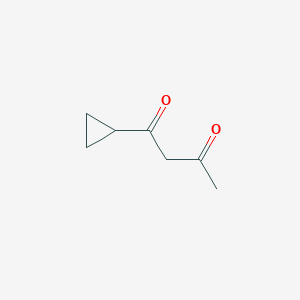

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamide derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural versatility and functional adaptability of these compounds allow for extensive exploration in the synthesis of novel therapeutic agents.

Synthesis Analysis

Synthesis methods for benzenesulfonamide derivatives often involve multi-step reactions, including the coupling of sulfonyl chlorides with amines or the functionalization of existing sulfonamide frameworks to introduce new substituents. Techniques such as copper-mediated coupling and gold(I)-catalyzed reactions are employed to achieve complex structures with high specificity and yield (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using techniques like X-ray crystallography, which reveals details about crystal packing, hydrogen bonding, and overall molecular conformation. These studies provide insights into the stereochemical properties and potential interaction sites of the molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a range of chemical reactions, including cyclization, oxidation, and group migration processes. These reactions are crucial for the synthesis of complex molecules with specific biological functions. Gold(I)-catalyzed oxidation and alkynyl migration/cyclization cascades are examples of reactions used to synthesize highly substituted sulfonamide derivatives (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Applications De Recherche Scientifique

Photosensitizer Applications in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds possess high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. The synthesized zinc phthalocyanine, characterized for its spectroscopic, photophysical, and photochemical properties, demonstrates potential as Type II photosensitizers for cancer treatment in PDT, highlighting their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds exhibit significant antimycobacterial activity, with some derivatives showing higher efficacy than existing treatments. This highlights the potential of benzenesulfonamide derivatives in developing new treatments for tuberculosis, providing a foundation for further investigation into their therapeutic applications (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHDXYRJNIXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)

![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)

![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)